N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide involves multiple steps, starting from the preparation of the core pyrido[3,4-d]pyrimidine structure. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group: This step involves a substitution reaction where the dichloro-dimethoxyphenyl group is introduced onto the pyrido[3,4-d]pyrimidine core.
Attachment of the 4-methoxypiperidin-1-yl group: This is achieved through a nucleophilic substitution reaction.
Formation of the oxolan-3-yl group: This involves the formation of an oxolane ring through cyclization.
Attachment of the prop-2-enamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor each step of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the amide and pyrimidine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the amide group can lead to the formation of amines.
Scientific Research Applications
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a model molecule in the study of complex organic synthesis and reaction mechanisms.
Biology: It is used in the study of cell signaling pathways, particularly those involving FGFR4.
Medicine: The compound is being investigated as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other cancers.
Mechanism of Action
The mechanism of action of N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide involves the inhibition of FGFR4. The compound binds covalently to a poorly conserved cysteine residue in the FGFR4 kinase domain, thereby blocking its activity. This inhibition disrupts the FGFR4 signaling pathway, which is involved in the proliferation and survival of cancer cells .
Comparison with Similar Compounds
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide can be compared with other FGFR inhibitors, such as:
BLU-554: Another FGFR4 inhibitor with a similar mechanism of action.
Erdafitinib: A pan-FGFR inhibitor that targets multiple FGFR isoforms.
Infigratinib: An FGFR1-3 inhibitor used in the treatment of cholangiocarcinoma.
The uniqueness of this compound lies in its selectivity for FGFR4, which makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAGAKBJFLDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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